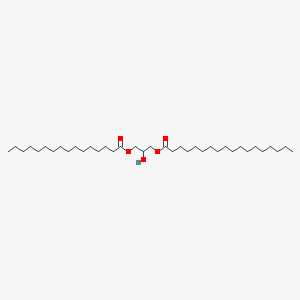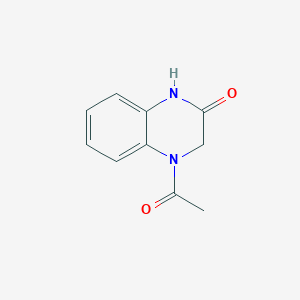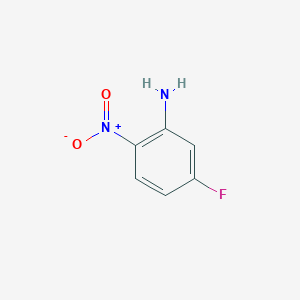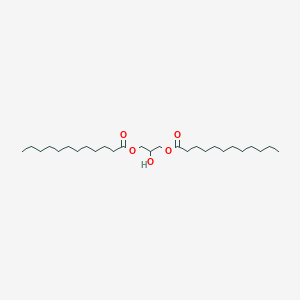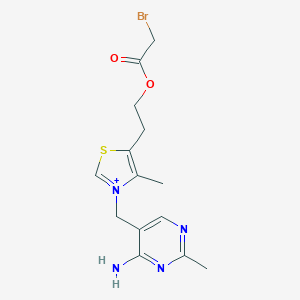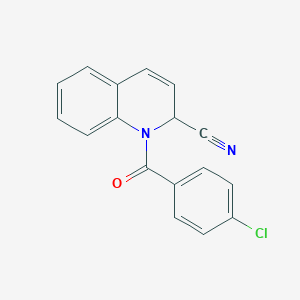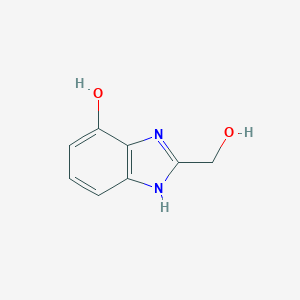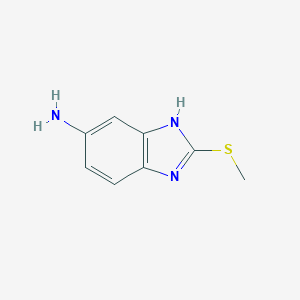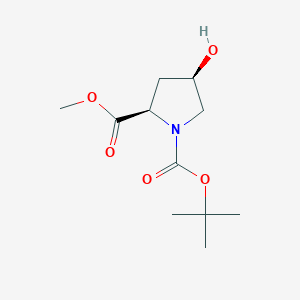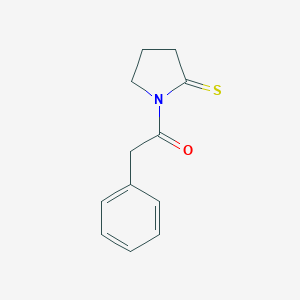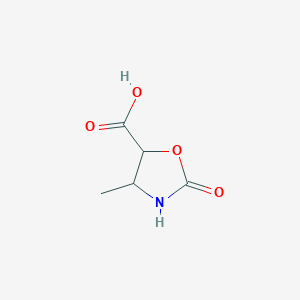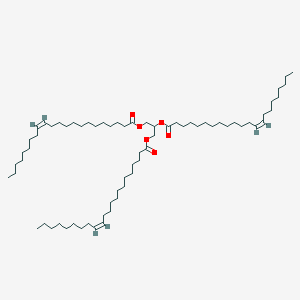
Trierucin
作用机制
三油酸甘油酯发挥其作用的机制涉及将其代谢为芥酸和甘油。芥酸已知会影响脂质代谢,并且已被研究用于其潜在的神经保护作用。 其作用中涉及的确切分子靶点和途径仍在研究中 .
类似化合物:
三油酸甘油酯: 另一种三酰基甘油,但具有油酸链而不是芥酸链.
三硬脂酸甘油酯: 具有硬脂酸链的三酰基甘油。
三棕榈酸甘油酯: 具有棕榈酸链的三酰基甘油。
比较: 三油酸甘油酯的独特之处在于芥酸的存在,芥酸与其他脂肪酸相比具有独特的特性。芥酸是一种长链单不饱和脂肪酸,与三油酸甘油酯、三硬脂酸甘油酯和三棕榈酸甘油酯相比,赋予三油酸甘油酯不同的物理和化学性质。 这种独特性使三油酸甘油酯在脂质代谢及其潜在的治疗应用方面特别令人感兴趣 .
生化分析
Biochemical Properties
Trierucin plays a crucial role in the biochemical reactions of oilseeds . It interacts with various enzymes and proteins during these reactions. For instance, the formation of this compound involves the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase . This enzyme facilitates the assembly of this compound by incorporating erucic acid at the sn-2 position of triacylglycerols .
Cellular Effects
The effects of this compound on cellular processes are primarily related to lipid metabolism. As a component of HEAR oils, this compound influences the function of cells involved in oilseed development
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes during triacylglycerol biosynthesis. The enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase plays a key role in this process . It binds to erucoyl-CoA, a substrate that effectively incorporates erucic acid at the sn-2 position .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in the context of oilseed development
Metabolic Pathways
This compound is involved in the metabolic pathway of triacylglycerol biosynthesis . It interacts with enzymes such as 1-acyl-sn-glycerol-3-phosphate acyltransferase during this process
Subcellular Localization
The subcellular localization of this compound is likely within the lipid bodies of cells involved in oilseed development
准备方法
合成路线和反应条件: 三油酸甘油酯可以通过甘油与芥酸的酯化反应合成。该反应通常包括在酸性催化剂(如硫酸)存在下加热甘油和芥酸,以促进酯化过程。该反应在回流条件下进行,以确保反应物完全转化为所需的三酰基甘油。
工业生产方法: 在工业环境中,三油酸甘油酯的生产涉及类似的原理,但规模更大。该过程包括使用连续反应器和有效的分离技术来分离产物。通过蒸馏和纯化步骤确保最终产品的纯度。
化学反应分析
反应类型: 三油酸甘油酯经历各种化学反应,包括:
氧化: 三油酸甘油酯的氧化会导致过氧化物和其他氧化降解产物的形成。
水解: 在水和酸或碱催化剂的存在下,三油酸甘油酯可以水解生成甘油和芥酸。
酯交换反应: 该反应涉及脂肪酸链与其他醇或酸的交换,导致形成不同的酯。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
水解: 使用酸性或碱性条件,例如盐酸或氢氧化钠。
酯交换反应: 甲醇或乙醇在甲醇钠等催化剂的存在下。
主要产物:
氧化: 过氧化物和其他氧化降解产物。
水解: 甘油和芥酸。
酯交换反应: 取决于所用醇或酸的不同酯。
科学研究应用
化学: 它作为模型化合物用于研究三酰基甘油在不同化学反应中的行为。
生物学: 三油酸甘油酯用于与脂质代谢及其对细胞功能的影响相关的研究。
医学: 它已被研究用于治疗肾上腺脑白质营养不良,这是一种影响神经系统的遗传疾病.
工业: 由于其柔软剂的特性,三油酸甘油酯用于化妆品和个人护理产品的配方。
相似化合物的比较
Glyceryl trioleate: Another triacylglycerol, but with oleic acid chains instead of erucic acid.
Glyceryl tristearate: A triacylglycerol with stearic acid chains.
Glyceryl tripalmitate: A triacylglycerol with palmitic acid chains.
Comparison: Glyceryl trierucate is unique due to the presence of erucic acid, which has distinct properties compared to other fatty acids. Erucic acid is a long-chain monounsaturated fatty acid, which imparts different physical and chemical properties to glyceryl trierucate compared to glyceryl trioleate, glyceryl tristearate, and glyceryl tripalmitate. This uniqueness makes glyceryl trierucate particularly interesting for research in lipid metabolism and its potential therapeutic applications .
属性
IUPAC Name |
2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl (Z)-docos-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPGKDYYRNYJI-IUPFWZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H128O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021942 | |
| Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1053.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trierucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2752-99-0 | |
| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tri-(13Z)-13-docosenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Docosenoic acid, 1,2,3-propanetriyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl Trierucate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl tris[(Z)-docos-13-enoate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL TRIERUCATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IDQ0M20R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trierucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32 °C | |
| Record name | Trierucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trierucin?
A1: The molecular formula of this compound is C69H126O6, and its molecular weight is 1051.7 g/mol. []
Q2: Are there any unique spectroscopic characteristics of this compound?
A2: Yes, Fourier transform infrared (FT-IR) spectroscopy reveals a unique spectral fingerprint for this compound in the regions of 1790–1690 cm−1 and 1485–990 cm−1. This uniqueness allows for the quantitative analysis of this compound in high-erucic-acid oils using partial least squares (PLS) regression analysis. []
Q3: How is this compound biosynthesized in plants?
A3: this compound biosynthesis involves the sequential acylation of glycerol-3-phosphate. The final and crucial step is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes, which utilize erucoyl-CoA and diacylglycerols as substrates. [, ]
Q4: Can this compound content be increased in oilseed crops?
A4: Yes, genetic engineering has proven successful in increasing this compound content in oilseed crops like rapeseed (Brassica napus). This can be achieved by introducing genes encoding enzymes with high specificity for erucoyl-CoA, such as the lysophosphatidic acid acyltransferase (LPAAT) from Limnanthes douglasii. [, , ]
Q5: What is the role of LPAAT in this compound biosynthesis?
A5: LPAAT from meadowfoam (Limnanthes alba) exhibits a unique ability to utilize erucoyl-CoA, facilitating the incorporation of erucic acid at the sn-2 position of triacylglycerols, a key step in this compound biosynthesis. [, ]
Q6: Are there limitations in achieving ultra-high this compound levels in transgenic plants?
A6: Yes, studies on crambe (Crambe hispanica) DGAT enzymes indicate that the acylation of di-erucoylglycerol with erucoyl-CoA, the final step in this compound formation, is a limiting factor. Crambe DGAT1 exhibited reduced activity with di-erucoylglycerol compared to other diacylglycerol substrates. []
Q7: How does the erucic acid content influence the physical properties of oils?
A7: Increasing erucic acid content in oils leads to higher melting points, cloud points, pour points, titer values, viscosity, and heat capacity. []
Q8: What are the potential industrial applications of high-erucic-acid oils and this compound?
A8: High-erucic-acid oils, particularly those enriched with this compound, are sought after as renewable feedstocks for the oleochemical industry. They serve as raw materials for various applications, including lubricants, plastics, and cosmetics. [, , ]
Q9: How is this compound digested and absorbed in the body?
A9: Dietary this compound is hydrolyzed in the intestine to release erucic acid, which is then absorbed. The presence of 2-monoerucin, formed during digestion, appears to enhance the digestibility of erucic acid compared to rapeseed oil with low sn-2 erucic acid content. [, ]
Q10: Does erucic acid from this compound accumulate in tissues?
A10: Yes, dietary this compound can lead to the accumulation of erucic acid in various tissues, including the heart and liver. [, , ]
Q11: Are there any differences in the physiological effects of this compound compared to other sources of erucic acid?
A11: Yes, studies comparing this compound to oils containing brassidic acid (the trans isomer of erucic acid) revealed differences in their effects on cardiac lipids. Brassidic acid caused less lipid accumulation in the heart than erucic acid, even when digestibility was accounted for. [, , ]
Q12: What are the future research directions for improving this compound production in plants?
A12: Further research should focus on:
Q13: What are the knowledge gaps regarding the metabolic fate and safety of this compound?
A13: Further research is needed to:
Q14: What analytical methods are used to quantify this compound in oil samples?
A14: High-temperature gas chromatography (HT-GC) and high-performance liquid chromatography (HPLC) are commonly employed for this compound analysis. HT-GC offers advantages in speed and requires smaller sample volumes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


